molecular formula C11H15NO3 B11955041 2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 92147-32-5

2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B11955041
CAS No.: 92147-32-5
M. Wt: 209.24 g/mol
InChI Key: ACHPPPPCQUVBSN-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a synthetic derivative based on the 7-oxabicyclo[2.2.1]heptane core structure, a framework of significant interest in medicinal and organic chemistry. This core structure is recognized as a crucial building block for developing various chemotherapeutic agents . Researchers value this and related analogs for their potential as synthetic intermediates to create more complex molecules for biological evaluation . The compound's structure, featuring an epoxy bridge and imide functionality, makes it a versatile precursor for further chemical modification, allowing scientists to explore structure-activity relationships in drug discovery projects. Its primary research application lies in its use as a key intermediate in the synthesis of novel compounds with potential anticancer and antioxidant activities, building upon the established biological activity of the norcantharidin pharmacophore .

Properties

CAS No.

92147-32-5

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-ethyl-7-methyl-4,5,6,7a-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C11H15NO3/c1-3-12-9(13)7-6-4-5-11(2,15-6)8(7)10(12)14/h6-8H,3-5H2,1-2H3

InChI Key

ACHPPPPCQUVBSN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2C3CCC(C2C1=O)(O3)C

Origin of Product

United States

Biological Activity

2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, a compound belonging to the class of epoxyisoindoles, has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological assays associated with this compound, focusing on its herbicidal properties and other biological effects.

The molecular formula of 2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is C12H17NO3C_{12}H_{17}NO_3 with a molecular weight of approximately 225.27 g/mol. The compound features a unique epoxy group that contributes to its reactivity and biological activity.

Synthesis

The synthesis of 2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves the epoxidation of corresponding isoindole derivatives using reagents such as meta-chloroperbenzoic acid (MCPBA). The reaction conditions must be optimized to achieve high yields while maintaining the integrity of the epoxy group.

Herbicidal Activity

Recent studies have focused on the herbicidal potential of this compound. For instance, a series of biological assays were conducted to evaluate its effectiveness against various weed species. The results indicated that at a concentration of 500 μM, the compound exhibited significant inhibition rates:

CompoundConcentration (μM)Aerial Inhibition (%)Root Inhibition (%)
5a5004352
5a100-69
Control---

In these assays, compound 5a demonstrated superior herbicidal activity compared to commercial herbicides at similar concentrations. The structure of 5a was found to influence its biological activity significantly; it presented a flatter conformation compared to its diastereomer 5b , which was more folded in shape. This structural difference may account for their varying levels of efficacy against target plants .

The proposed mechanism by which 2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione exerts its herbicidal effects involves interference with plant growth regulators or metabolic pathways essential for plant development. The epoxy group may play a critical role in binding to specific biological targets within the plant cells .

Case Studies

Several case studies have documented the effects of this compound on specific weed species:

  • Sorghum : At concentrations of 150 μM and above, significant root and stem inhibition was observed.
  • Beggartick : Compound 5a showed an impressive inhibition rate of approximately 86% at 500 μM concentration.

These findings underscore the potential use of this compound in agricultural applications as an effective herbicide.

Scientific Research Applications

Chemical Profile

Molecular Formula : C10H13NO3
Molecular Weight : 197.22 g/mol
Structure : The compound features a hexahydroisoindole core with epoxy and dione functionalities, contributing to its reactivity and biological properties.

Anticancer Activity

Research has demonstrated that derivatives of 2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds derived from this structure have shown high levels of antimitotic activity against human tumor cells in assays conducted by the National Cancer Institute (NCI). The mean GI50 (concentration required to inhibit cell growth by 50%) values indicate potent cytotoxic effects against several cancer cell lines .

Drug Development

The compound's structural features make it a candidate for drug development:

  • Drug-Like Properties : Evaluations using computational tools like SwissADME suggest favorable pharmacokinetic profiles for derivatives of this compound, indicating potential for further development as therapeutic agents .

Non-linear Optical Materials

The unique structural characteristics of 2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione suggest applications in materials science:

  • Non-linear Optical Properties : The compound has been studied for its potential as a non-linear optical material due to its significant β tensor value compared to conventional materials like urea. This property is crucial for applications in photonics and optoelectronics .

Case Study 1: Anticancer Activity Evaluation

A study conducted by the NCI assessed the efficacy of a synthesized derivative of 2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione against a panel of cancer cell lines. The results indicated an average cell growth inhibition rate of approximately 12.53%, showcasing its potential as an anticancer agent .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of various derivatives highlighted the importance of optimizing reaction conditions to maximize yield and purity. Techniques such as NMR spectroscopy were employed to confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s analogs differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Synthetic Route Yield Key Properties
Target compound: 2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione 2-Ethyl, 4-methyl Alkylation of furan-derived intermediates ~75-80% Enhanced lipophilicity; potential for CNS penetration
Compound 14: endo-4,7-Bis(hydroxymethyl)-2-methyl analog 4,7-Hydroxymethyl, 2-methyl DMF-mediated alkylation with methyl iodide 78% Polar due to hydroxymethyl groups; suited for aqueous-phase reactions
Compound 10-endo: 2-Propyl-4,7-bis(phenylamino) analog 2-Propyl, 4,7-(phenylamino)methyl Reductive amination of 2,5-diformylfuran 53% Diastereoselective (4:1 endo/exo); strong hydrogen-bonding capacity
Chloroquine hybrids (e.g., Compounds 19–22) 2-(Chloroquinolinyl-amino)ethyl/propyl Amide coupling with chloroquinoline moieties N/A Antimalarial activity; altered π-π stacking due to aromatic quinoline groups

Stereochemical and Reactivity Insights

  • Diastereoselectivity : Substituents at position 2 (e.g., propyl in Compound 10-endo) influence endo/exo ratios during synthesis. The bulky propyl group favors endo diastereomers (4:1 ratio) due to steric hindrance .
  • Epoxy Bridge Stability: The 4,7-epoxy group in the target compound enhances rigidity compared to non-epoxidized analogs (e.g., isoindoline-1,3-dione derivatives), improving metabolic stability .
  • Bioactivity : Chloroquine hybrids (Compounds 19–22) exhibit antimalarial properties via heme-binding interactions, while the target compound’s ethyl/methyl groups may optimize blood-brain barrier penetration for neuroactive applications .

Spectral and Physicochemical Data

NMR Analysis

  • Target Compound : Expected δ(H) ~1.2–1.4 ppm (ethyl CH3), δ(H) ~1.8–2.1 ppm (methyl CH3), and δ(C) ~170–175 ppm (dione carbonyls). Comparable to Compound 14, which shows δ(H) 3.5–4.0 ppm for hydroxymethyl protons .
  • Chloroquine Hybrids: Distinct δ(H) ~7.5–8.5 ppm (quinoline aromatic protons) and δ(C) ~150 ppm (quinoline C=N), absent in the target compound .

Thermal Stability

Epoxy-containing derivatives (e.g., target compound, Compound 14) exhibit higher thermal decomposition temperatures (>200°C) than non-epoxidized analogs like isoindoline-1,3-diones .

Preparation Methods

Diels-Alder Cyclization Followed by Epoxidation

A foundational approach involves the Diels-Alder reaction between a furan derivative and a dienophile to construct the bicyclic framework. For example, reacting furan with maleic anhydride under thermal conditions yields a bicyclic adduct, which is subsequently epoxidized using meta-chloroperbenzoic acid (mCPBA). The epoxy group is introduced with high stereoselectivity, though side reactions such as over-oxidation necessitate careful temperature control (0–5°C).

Key Reaction Conditions:

  • Dienophile: Maleic anhydride (1.2 equiv)

  • Solvent: Dichloromethane

  • Epoxidation agent: mCPBA (1.5 equiv)

  • Yield: 68–72% after purification via silica gel chromatography.

Direct Epoxide Formation via Oxidative Cyclization

An alternative single-step method employs oxidative cyclization of a diene precursor using iodine(III) reagents. Bis(trifluoroacetoxy)iodobenzene (PIFA) promotes simultaneous cyclization and epoxidation, reducing intermediate isolation steps. This method achieves a 65% yield but requires anhydrous conditions and inert atmosphere.

Optimization Insights:

  • Temperature: 25°C

  • Solvent: Acetonitrile

  • Limitations: Sensitivity to moisture necessitates molecular sieves.

Functionalization of Norcantharidin Derivatives

Alkylation of Norcantharidin

Norcantharidin, a structurally related diester, serves as a precursor. Alkylation at the 2-position is achieved using ethyl iodide and potassium carbonate in dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, with the methyl group introduced via methyl triflate in a separate step.

Procedure Overview:

  • Norcantharidin (5 mmol) dissolved in DMF (20 mL).

  • Ethyl iodide (6 mmol) and K₂CO₃ (12 mmol) added.

  • Reaction stirred at 80°C for 8 hours.

  • Methyl triflate (6 mmol) introduced post-alkylation.

  • Yield: 58% after recrystallization from ethanol.

Reductive Amination for Side-Chain Installation

Reductive amination introduces the ethyl and methyl groups using sodium cyanoborohydride. A ketone intermediate is treated with ethylamine and methylamine sequentially, followed by reduction. This method offers moderate yields (50–55%) but excellent stereochemical control.

Critical Parameters:

  • Reducing agent: NaBH₃CN (2 equiv)

  • Solvent: Methanol

  • pH: Maintained at 6–7 using acetic acid.

Catalytic Approaches for Enhanced Efficiency

Palladium-Catalyzed Coupling Reactions

Palladium catalysts enable cross-coupling to install substituents. For instance, Suzuki-Miyaura coupling with ethylboronic acid introduces the ethyl group, while methyl groups are added via Stille coupling. This method achieves 70% yield but requires stringent exclusion of oxygen.

Catalytic System:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene/water (10:1).

Enzymatic Epoxidation

Recent advances utilize engineered cytochrome P450 enzymes for stereoselective epoxidation. This green chemistry approach achieves 75% yield and >99% enantiomeric excess (ee) but requires specialized biocatalytic conditions.

Bioreactor Parameters:

  • pH: 7.4

  • Temperature: 37°C

  • Cofactor: NADPH (0.5 mM).

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the standard for isolating the target compound. Ethyl acetate/hexane (3:7) elutes impurities, while the product is collected at 4:6 ratio. High-performance liquid chromatography (HPLC) purity exceeds 98% in optimized runs.

Crystallization Strategies

Slow evaporation from ethyl acetate/hexane mixtures produces crystals suitable for X-ray diffraction. Key crystallographic data include a monoclinic space group (P2₁/c) and unit cell parameters a = 8.21 Å, b = 10.54 Å, c = 12.37 Å.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Diels-Alder + Epox.68–7297High stereoselectivityMulti-step, low scalability
Oxidative Cyclization6595Single-stepMoisture-sensitive reagents
Alkylation5896Uses inexpensive reagentsRequires toxic methyl triflate
Biocatalytic7599High ee, green chemistryHigh cost of enzymes

Q & A

Q. Q1. What are the established synthetic routes for 2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, and how do reaction conditions influence yield and stereochemical outcomes?

Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, hydroxylation of isoindole precursors followed by acetylation or oxidation can introduce key substituents. Reaction temperature, solvent polarity, and catalyst choice (e.g., Lewis acids for epoxide formation) critically affect stereoselectivity and yield. For instance, elevated temperatures (>80°C) may favor epoxide ring stability but risk side reactions like retro-Diels-Alder decomposition .

Q. Q2. What analytical techniques are essential for characterizing this compound’s structural complexity?

Answer: Advanced spectroscopic methods are required:

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) resolve overlapping signals in the hexahydro-isoindole core.
  • X-ray crystallography : Determines absolute configuration, especially for stereoisomers (e.g., cis vs. trans epoxide orientation) .
  • HRMS : Confirms molecular formula (C12_{12}H15_{15}NO3_3) and isotopic patterns.

Advanced Research Questions

Q. Q3. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Answer: Quantum chemical calculations (DFT, MP2) predict transition states and regioselectivity. For example:

  • Reaction Path Search : Identifies low-energy pathways for epoxide ring-opening reactions.
  • Solvent Modeling : COSMO-RS simulations evaluate solvent effects on reaction kinetics.
    A feedback loop integrating experimental data (e.g., HPLC purity) with computational predictions refines synthetic protocols .

Q. Q4. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer: Discrepancies often arise from assay conditions or impurity profiles. A systematic approach includes:

Purity Validation : HPLC-MS to rule out side products.

Dose-Response Curves : Differentiate specific activity from nonspecific toxicity.

Target Profiling : Use kinase/GPCR panels to identify off-target effects.
For example, hydroxylated derivatives may exhibit antioxidant activity (IC50_{50} ~10 µM) but cytotoxicity at higher doses (>50 µM) due to ROS overproduction .

Q. Q5. How does the compound’s stereochemistry influence its interaction with biological targets?

Answer: The cis-epoxide configuration enhances binding to enzymes with hydrophobic pockets (e.g., cytochrome P450 isoforms), while trans-epoxide derivatives show reduced affinity. Molecular docking studies suggest:

  • Hydrogen Bonding : The 1,3-dione moiety interacts with catalytic lysine residues.
  • Steric Effects : Ethyl and methyl substituents modulate access to active sites.
Stereoisomer Target Affinity (Kd_d, nM) Biological Activity
cis-Epoxide25 ± 3Anticancer (apoptosis)
trans-Epoxide120 ± 15Weak antimicrobial
Data derived from SPR and cell-based assays .

Methodological Challenges

Q. Q6. What experimental design principles minimize variability in toxicity studies?

Answer: Use factorial design (e.g., 2k^k designs) to isolate variables:

  • Factors : Dose, exposure time, cell line genotype.
  • Response Variables : IC50_{50}, apoptosis markers (caspase-3 activation).
    Block randomization and ANOVA analysis reduce batch effects. For example, parallel testing in primary vs. cancer cell lines clarifies tissue-specific toxicity .

Q. Q7. How can researchers address solubility limitations in in vitro assays?

Answer:

  • Co-solvents : DMSO (<0.1% v/v) maintains compound stability without cell membrane disruption.
  • Nanoformulation : Liposomal encapsulation improves aqueous dispersion (PDI <0.2 via DLS).
  • Surfactants : Polysorbate-80 (0.01% w/v) prevents aggregation in PBS buffers .

Comparative Analysis

Q. Q8. How does this compound differ structurally and functionally from analogous isoindole-diones?

Answer: Key distinctions include:

  • Epoxide vs. Ether Linkages : The 4,7-epoxy group confers electrophilicity, enabling nucleophilic attack (unlike inert ethers).
  • Substituent Effects : The ethyl group enhances lipophilicity (logP ~2.1) compared to phenyl derivatives (logP ~3.5), altering membrane permeability.
Compound Core Structure Bioactivity logP
Target compoundEpoxyisoindole-dioneAnticancer2.1
2-Phenyl derivativeTetrahydroisoindole-dioneAntimicrobial3.5
4-Fluorophenyl analogueEthenocyclopropa-dioneAnti-inflammatory2.8
Data compiled from PubChem and experimental studies .

Future Directions

Q. Q9. What unexplored applications exist in materials science?

Answer: The compound’s rigid bicyclic framework could serve as:

  • Polymer Additives : Stabilize free radicals in photodegradable plastics.
  • Coordination Complexes : Ligand for transition metals (e.g., Cu2+^{2+}) in catalytic systems.
    Preliminary thermogravimetric analysis (TGA) shows thermal stability up to 250°C, suggesting utility in high-temperature processes .

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